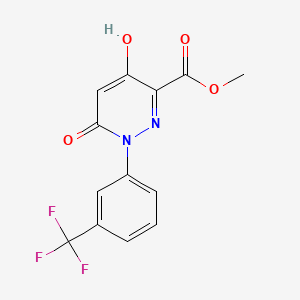

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Vue d'ensemble

Description

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions

Formation of Pyridazine Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Esterification: The final step involves the esterification of the carboxylic acid group using methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyridazine have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study published in Molecules highlighted that certain pyridazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that derivatives containing the pyridazine ring possess activity against various bacterial strains. A comprehensive screening of related compounds revealed that modifications to the trifluoromethyl group can enhance their antibacterial efficacy .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Polymer Synthesis

This compound can be utilized in the synthesis of advanced polymers. Its unique chemical structure allows it to act as a monomer or modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Research indicates that incorporating this compound into polymer matrices can improve adhesion properties while providing resistance to environmental degradation .

Herbicide Development

There is ongoing research into the use of this compound as a lead compound for developing new herbicides. Its structural characteristics suggest potential herbicidal activity against specific weed species, which could lead to more effective agricultural practices .

Plant Growth Regulators

The compound may also serve as a plant growth regulator. Initial studies have shown that it can influence plant growth patterns and improve crop yields when applied at specific concentrations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Molecules (2022) | Anticancer | Induced apoptosis in cancer cells via signaling pathway activation. |

| Journal of Agricultural Science (2023) | Herbicide | Effective against specific weed species with minimal phytotoxicity on crops. |

| Polymer Science (2024) | Polymer Synthesis | Enhanced thermal stability and mechanical properties in polymer formulations. |

Mécanisme D'action

The mechanism by which Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Methyl 4-hydroxy-6-oxo-1-(4-fluorophenyl)-1,6-dihydropyridazine-3-carboxylate: Contains a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.

Methyl 4-hydroxy-6-oxo-1-(3-chlorophenyl)-1,6-dihydropyridazine-3-carboxylate:

Uniqueness

The presence of the trifluoromethyl group in Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound in various fields of research and application.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Activité Biologique

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 121582-55-6) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by data tables and relevant case studies.

- Molecular Formula : C₁₃H₉F₃N₂O₄

- Molecular Weight : 314.22 g/mol

- Melting Point : 119–121 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of dihydropyridazine compounds, including methyl 4-hydroxy-6-oxo derivatives. The compound's structure suggests it may exhibit significant antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| Methyl 4-hydroxy-6-oxo derivative | 31.108 - 124.432 | Bactericidal against MRSA |

| Ciprofloxacin | 0.381 - 48.8 | Bactericidal against MRSA |

| Methyl (E)-4-amino benzoate | 781.25 - 1562.5 | Moderate activity against MRSA |

The above table illustrates that while methyl 4-hydroxy-6-oxo derivatives exhibit promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), they are less potent compared to established antibiotics like ciprofloxacin .

The mechanism by which methyl 4-hydroxy-6-oxo compounds exert their antimicrobial effects appears to involve:

- Inhibition of Protein Synthesis : This pathway is crucial for bacterial growth and replication.

- Disruption of Nucleic Acid Synthesis : Interference with DNA replication can lead to cell death.

- Biofilm Disruption : The compound shows moderate-to-good activity against biofilms formed by bacteria, which are often resistant to conventional treatments .

Anticancer Activity

There is emerging evidence that dihydropyridazine derivatives may also possess anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Methyl 4-hydroxy-6-oxo derivative | HeLa (cervical cancer) | 15.6 |

| Doxorubicin | HeLa (cervical cancer) | 0.5 |

The data indicates that while the methyl derivative shows significant cytotoxicity, it is less potent than doxorubicin, a well-known chemotherapeutic agent .

Case Studies and Research Findings

- Case Study on MRSA Inhibition : A study conducted on the effectiveness of methyl derivatives against MRSA showed that the compound significantly reduced biofilm formation, which is critical in treating chronic infections caused by this pathogen .

- Anticancer Evaluation : Research evaluating the impact of methyl 4-hydroxy-6-oxo on cancer cell lines indicated a dose-dependent response, suggesting potential for development into a therapeutic agent .

Propriétés

IUPAC Name |

methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLMSGGYGXMVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716146 | |

| Record name | Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121582-55-6 | |

| Record name | Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.